Amfenac

概要

説明

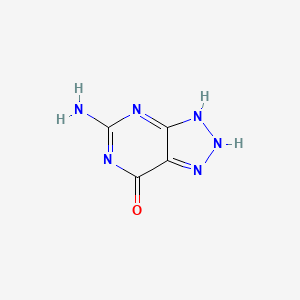

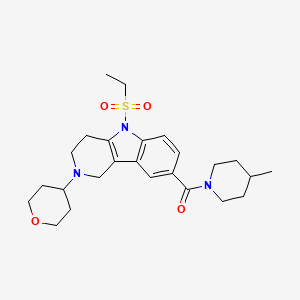

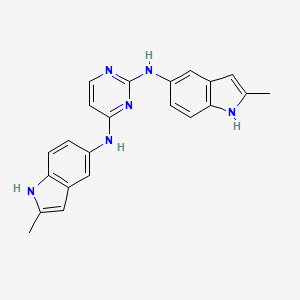

Amfenac, also known as 2-amino-3-benzoylbenzeneacetic acid, is a nonsteroidal anti-inflammatory drug (NSAID) with an acetic acid moiety .

Synthesis Analysis

A practical route for the synthesis of valuable 3-aryl anthranils, such as Amfenac, has been developed from readily available anthranils and simple arenes using the classical electrophilic aromatic substitution (EAS) strategy . This transformation goes through an electrophilic substitution and rearomatisation sequence by employing Tf2O as an effective activator .

Molecular Structure Analysis

Amfenac has a molecular formula of C15H13NO3 and a molar mass of 255.273 g/mol . The ChemSpider ID for Amfenac is 2051 .

科学的研究の応用

Ophthalmology Anti-Inflammatory Applications

Amfenac, as the active metabolite of the prodrug nepafenac, is primarily used in ophthalmology for its anti-inflammatory properties. It has been shown to reduce inflammation in retinal pigment epithelium (RPE) cells, which is crucial for preventing proliferative vitreoretinopathy (PVR) formation and re-detachment of the retina .

Pharmacology COX Enzyme Inhibition

In the field of pharmacology, Amfenac is known as an inhibitor of cyclooxygenase-1 (COX-1) and cyclooxygenase-2 (COX-2), enzymes that play a significant role in the inflammatory process. By inhibiting these enzymes, Amfenac can reduce inflammation and pain associated with various conditions .

Drug Delivery Topical Application

Amfenac’s ability to be applied topically and penetrate vascularized tissues of the eye makes it a unique NSAID. This property allows for targeted delivery and action within ocular tissues, which is beneficial for conditions requiring localized anti-inflammatory effects .

Bioactivation Research

Research into the bioactivation of prodrugs like nepafenac, which is converted to Amfenac by ocular tissue components, provides insights into drug metabolism and efficacy. Understanding this process is vital for developing effective treatments with minimal systemic side effects .

作用機序

Amfenac, also known as Sodium 2-(2-amino-3-benzoylphenyl)acetate hydrate, is a nonsteroidal anti-inflammatory drug (NSAID) with an acetic acid moiety .

Target of Action

Amfenac’s primary targets are the Cyclooxygenase-1 (COX-1) and Cyclooxygenase-2 (COX-2) enzymes . These enzymes play a crucial role in the production of prostaglandins, which are involved in inflammation and pain signaling.

Mode of Action

Amfenac acts by inhibiting the COX-1 and COX-2 enzymes . This inhibition prevents the conversion of arachidonic acid to prostaglandin H2, an early step in the biosynthesis of prostaglandins, which are mediators of inflammation.

Biochemical Pathways

The inhibition of COX enzymes by Amfenac affects the prostaglandin synthesis pathway . This leads to a decrease in the production of prostaglandins, thereby reducing inflammation and pain.

Pharmacokinetics

Amfenac, as a prodrug, penetrates the cornea rapidly following topical ocular application and is converted by ocular tissue hydrolases to its active form . Low but quantifiable plasma concentrations of Amfenac were observed in the majority of subjects 2 and 3 hours post-dose . The mean steady-state Cmax for Amfenac was 0.422 ± 0.121 ng/ml, following ocular administration .

Safety and Hazards

将来の方向性

The future directions of Amfenac research could involve its use in the treatment of various conditions. For example, Amfenac is being studied for its potential use in the treatment of retinal angiogenesis . Furthermore, the epidermal growth factor receptor (EGFR), which is a robust regulator of pathways involved in cancer pathogenesis and progression, is considered an attractive target for specific anticancer therapies, including Amfenac .

特性

IUPAC Name |

sodium;2-(2-amino-3-benzoylphenyl)acetate;hydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13NO3.Na.H2O/c16-14-11(9-13(17)18)7-4-8-12(14)15(19)10-5-2-1-3-6-10;;/h1-8H,9,16H2,(H,17,18);;1H2/q;+1;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QZNJPJDUBTYMRS-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)C2=CC=CC(=C2N)CC(=O)[O-].O.[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14NNaO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

51579-82-9 (Parent) | |

| Record name | Amfenac sodium [USAN:JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0061618277 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID30977216 | |

| Record name | Sodium (2-amino-3-benzoylphenyl)acetate--water (1/1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30977216 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

295.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

61618-27-7 | |

| Record name | Amfenac sodium [USAN:JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0061618277 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Sodium (2-amino-3-benzoylphenyl)acetate--water (1/1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30977216 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | AMFENAC SODIUM | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PPF9V8J28Y | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is Amfenac's primary mechanism of action?

A1: Amfenac is a potent, non-selective inhibitor of cyclooxygenase (COX) enzymes, primarily COX-1 and COX-2. [, , , , , , , ] These enzymes are responsible for the production of prostaglandins, key mediators of inflammation and pain. [, , , , , , , ] By inhibiting COX activity, Amfenac effectively reduces prostaglandin synthesis, thereby mitigating inflammation and pain. [, , , , , , , ]

Q2: How does Amfenac compare to other NSAIDs in terms of COX inhibition?

A2: While most NSAIDs inhibit both COX-1 and COX-2 to varying degrees, Amfenac demonstrates a balanced and potent inhibition of both isoforms. [, , , , , , ] In certain studies, its inhibitory effect on COX-2 has been found to be more pronounced than its effect on COX-1. [, , , , , , ] This balanced inhibition profile may contribute to its efficacy in treating inflammation and pain.

Q3: What are the downstream effects of Amfenac's COX inhibition in the context of ocular use?

A3: In the eye, Amfenac's inhibition of COX enzymes, particularly in the iris, ciliary body, retina, and choroid, leads to a decrease in prostaglandin production. [, , , ] This reduction in prostaglandins helps to control inflammation, reduce pain, and maintain blood-retinal barrier integrity, which is crucial in managing conditions like cystoid macular edema. [, , , ]

Q4: What is the molecular formula and weight of Amfenac?

A4: The molecular formula of Amfenac is C15H13NO3, and its molecular weight is 255.27 g/mol. []

Q5: Is there any spectroscopic data available for Amfenac?

A5: While the provided abstracts do not contain detailed spectroscopic data, analytical techniques like UV spectrophotometry and HPLC have been employed for the detection and quantification of Amfenac in various studies. [, , ]

Q6: How does Amfenac reach its target tissues after topical ocular administration?

A6: Amfenac, often administered as its prodrug Nepafenac, exhibits excellent corneal permeability. [, , , ] Upon penetrating the cornea, Nepafenac is rapidly hydrolyzed by intraocular hydrolases into its active metabolite, Amfenac. [, , , ] This bioactivation process occurs primarily within ocular tissues such as the cornea, iris/ciliary body, and retina/choroid, leading to targeted drug delivery. [, , , ]

Q7: How do the pharmacokinetic properties of Amfenac compare to other topical NSAIDs?

A7: Amfenac, due to its prodrug Nepafenac's unique properties and bioactivation mechanism, achieves higher and more sustained concentrations in ocular tissues compared to some other NSAIDs like Diclofenac and Ketorolac. [, , ] This characteristic contributes to its prolonged duration of action and potential for greater efficacy. [, , ]

Q8: What in vitro studies have been conducted to evaluate the efficacy of Amfenac?

A8: In vitro studies have demonstrated Amfenac's ability to effectively inhibit COX enzymes in various cell lines, including human uveal melanoma cells. [, , ] These studies highlight its potential as an anti-inflammatory and anti-cancer agent.

Q9: What are some of the animal models used to assess the effects of Amfenac?

A9: Amfenac has been investigated in several animal models, including rabbits, to assess its effects on ocular neovascularization, retinal inflammation, and uveal melanoma. [, , , ] These studies provide valuable insights into its potential therapeutic applications in treating various ocular diseases.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![6-Methyl-N-(5-methyl-1H-pyrazol-3-yl)-2-[(2S)-2-(3-pyridin-2-yl-1,2-oxazol-5-yl)pyrrolidin-1-yl]pyrimidin-4-amine](/img/structure/B1665891.png)

![4-methyl-3-[(3-methyl-4-oxoquinazolin-6-yl)amino]-N-[2-(trifluoromethyl)pyridin-4-yl]benzamide](/img/structure/B1665892.png)

![1-[(2,2-Dimethyl-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-4-yl)methyl]-1-nitrosourea](/img/structure/B1665907.png)